BenchChemオンラインストアへようこそ!

Cycloviolacin O13

Anti-HIV Selectivity Index Cytotoxicity

Cycloviolacin O13 is a 30-amino acid macrocyclic peptide belonging to the cyclotide family, specifically the bracelet subfamily, isolated from Viola odorata (sweet violet). Characterized by the cyclic cystine knot (CCK) motif formed by three conserved disulfide bonds (Cys4–Cys20, Cys8–Cys22, Cys13–Cys27), it exhibits exceptional resistance to thermal, chemical, and enzymatic degradation.

Molecular Formula
Molecular Weight
Cat. No. B1578326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin O13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin O13 Procurement Guide: A Multi-Target Bracelet Cyclotide with Quantifiable Differentiation


Cycloviolacin O13 is a 30-amino acid macrocyclic peptide belonging to the cyclotide family, specifically the bracelet subfamily, isolated from Viola odorata (sweet violet) [1]. Characterized by the cyclic cystine knot (CCK) motif formed by three conserved disulfide bonds (Cys4–Cys20, Cys8–Cys22, Cys13–Cys27), it exhibits exceptional resistance to thermal, chemical, and enzymatic degradation [2]. The peptide possesses a net charge of +2, with 3 basic residues, 1 acidic residue, and 9 hydrophobic residues (average mass 3148.75 Da) [3]. Cycloviolacin O13 has been evaluated across multiple biological targets—including anti-HIV, antifungal, anthelmintic, and insecticidal activities—where its performance relative to closely related cyclotide variants establishes its distinct selection rationale [4].

Why Cycloviolacin O13 Cannot Be Substituted by Other Bracelet Cyclotides


Within the V. odorata bracelet cyclotide suite, small variations in loop sequence produce marked differences in target selectivity, cytotoxicity, and potency. Cycloviolacin O13, O14, and O24 share the same structural framework and were co-isolated from the same plant, yet their anti-HIV EC50 values differ up to 1.4-fold and their cytotoxicity IC50 values differ up to 1.3-fold, generating divergent therapeutic indices (TI) [1]. In antifungal assays against Fusarium pathogens, the cycloviolacins (O2, O3, O13, O19) display MICs from 0.8 to 25 µM, while the prototypic cyclotide kalata B1 and varv A show little to no potency [2]. Even within the cycloviolacin series, insecticidal feeding deterrence efficacy against Myzus persicae aphids is highly concentration- and sequence-dependent, with O13 uniquely achieving complete ingestion blockade at 100 µM [3]. Substituting Cycloviolacin O13 with a structurally similar cyclotide without matching the quantitative activity profile for the intended assay risks null results and wasted procurement resources.

Quantitative Differentiation Evidence for Cycloviolacin O13 Against Nearest Analogs


Anti-HIV Selectivity Index: Cycloviolacin O13 vs. O14 vs. O24 in CEM-SS Cells

In a direct head-to-head study, Cycloviolacin O13 inhibited HIV-1 cytopathic effects in CEM-SS T-lymphoblast cells with an EC50 of 320 nM and a cytotoxic IC50 of 6.4 µM, yielding a therapeutic index (TI = IC50/EC50) of 20.0. By comparison, Cycloviolacin O14 and O24 showed EC50 values of 440 and 308 nM and IC50 values of 4.8 and 6.2 µM, producing TIs of 10.9 and 20.1, respectively [1]. This establishes O13 as the second-most selective among the three tested cycloviolacins, offering a 1.8-fold selectivity advantage over O14. The prototypic kalata B1, though more potent (EC50 ~70 nM), has a markedly lower TI of ~7.1 due to higher cytotoxicity (IC50 ~500 nM) [2].

Anti-HIV Selectivity Index Cytotoxicity

Antifungal Potency Against Fusarium Plant Pathogens: Cycloviolacins vs. Kalata B1 and Varv A

In a cross-study comparison of cyclotide antifungal activity against model fungal plant pathogens, Cycloviolacin O13, along with O2, O3, and O19, demonstrated potent activity with minimal inhibitory concentrations (MICs) ranging from 0.8 to 25 µM against Fusarium oxysporum, F. graminearum, F. culmorum, Mycosphaerella fragariae, Botrytis cinerea, Colletotrichum utrechtense, and Alternaria alternata [1]. By sharp contrast, the prototypic cyclotides varv A (kalata S) and kalata B1 showed little to no potency against these pathogenic fungi under the same assay conditions [1]. An independent in silico study classified Cycloviolacin O13 as a 'potent' antifungal cyclotide (MIC ≤20 µM) based on experimental literature, distinguishing it from non-potent cyclotides (MIC >20 µM) [2]. The physicochemical basis for this potency difference involves the higher net charge, larger hydrophobic patch, and greater membrane penetration depth of the cycloviolacin series [2].

Antifungal Plant Protection Fusarium

Aphid Feeding Deterrence: Cycloviolacin O13 Achieves Complete Ingestion Blockade at 100 µM

In a direct head-to-head comparison using electrical penetration graph (EPG) monitoring, Cycloviolacin O13 at 100 µM completely blocked sustained ingestion in Myzus persicae (green peach aphid)—no aphid showed ingestion phases longer than 10 minutes [1]. The total ingestion time on O13 (100 µM) diets was reduced approximately 20-fold compared to control sucrose diets, and the proportion of ingestion activity dropped to 2% of all feeding activities [1]. Cycloviolacin O19 achieved comparable feeding suppression at a lower concentration (50 µM), while O2 (100 µM) and O3 (50–100 µM) showed significant but less complete deterrence. Mean probing time on O13 (100 µM) was 10-fold shorter than on control diets (2.2 ± 0.2 min vs. 22.9 ± 16.2 min; p = 0.0007) [1]. O13 also prolonged salivation time 3.5-fold over control, indicating interaction with gustatory organs [1].

Insecticidal Aphid Control Feeding Deterrence

Hemolytic Activity: Cycloviolacin O13 vs. O2 Differential Membrane Activity Profile

In a standardized hemolytic assay against human type A red blood cells, Cycloviolacin O13 exhibits 50% hemolysis at 1.0 µM and 75% hemolysis at 1.5 µM [1]. In the same experimental system, Cycloviolacin O2—the most extensively characterized cycloviolacin—shows only 35% hemolysis at 1.0 µM and 60% hemolysis at 1.5 µM [2]. This represents a 1.4-fold higher hemolytic activity for O13 at the 1.0 µM concentration point. The differential hemolytic profile reflects sequence-specific variations in the solvent-exposed hydrophobic patch—O13 possesses a distinct loop composition (GIPCGESCVWIPCISAAIGCSCKSKVCYRN) that modulates its membrane interaction properties compared to O2 [1]. Notably, hemolytic activity does not linearly correlate with other bioactivities; the same study showed that cytotoxic and hemolytic potencies of cyclotides are governed by different membrane interaction mechanisms [2].

Hemolytic Activity Membrane Interaction Toxicity

Protease Resistance: Complete Stability of Cycloviolacin O13 Against Pepsin, Trypsin, and Thermolysin

Cycloviolacin O13, O14, O16, and O24 were tested for stability against proteolytic degradation by pepsin, trypsin, and thermolysin. No degradation was observed for any of the cyclotides after 6 hours of incubation with the enzymes, whereas a linear control peptide was completely degraded in less than 5 minutes under identical conditions [1]. This complete protease resistance is a class-level property conferred by the cyclic cystine knot (CCK) framework, but the quantitative demonstration across multiple cyclotide variants—including O13—validates that sequence variations in the solvent-exposed loops do not compromise the core structural stability [1]. The CCK motif (disulfide bonds Cys4–Cys20, Cys8–Cys22, Cys13–Cys27) embeds a ring of cystine residues that sterically excludes protease active sites, providing a >72-fold improvement in degradation half-life compared to linear peptides [1]. This stability underpins all biological applications of Cycloviolacin O13, distinguishing cyclotides as a class from conventional linear antimicrobial or insecticidal peptides.

Protease Stability CCK Framework Enzymatic Resistance

Validated Application Scenarios for Cycloviolacin O13 Based on Quantitative Evidence


Anti-HIV Lead Optimization: Selectivity-Driven Screening Cascades

Cycloviolacin O13 is the appropriate reference compound for anti-HIV screening programs that prioritize selectivity over absolute potency. With a therapeutic index (TI) of 20.0, it outperforms the closely related O14 (TI = 10.9) by 1.8-fold and the prototypic kalata B1 (TI ≈ 7.1) by ~2.8-fold in the CEM-SS/HIV-1RF assay system [1]. Researchers seeking to identify cyclotide scaffolds with reduced host-cell cytotoxicity should use O13 as the selectivity benchmark rather than the more potent but more cytotoxic kalata B1 or circulin series, which exhibit EC50 values of ~70 nM but IC50 values around 500 nM [1].

Agricultural Antifungal Discovery: Fusarium Pathogen Control

Cycloviolacin O13 is a functionally validated starting point for antifungal development against Fusarium head blight and related crop diseases. With MIC values of 0.8–25 µM against F. oxysporum, F. graminearum, F. culmorum, and other phytopathogens, O13 belongs to the potent cyclotide subset (MIC ≤20 µM), whereas kalata B1 and varv A are essentially inactive against these targets [2]. Procurement of O13—rather than the more widely commercially available kalata B1—is essential for any antifungal screening program targeting Fusarium species, as negative results with kalata B1 do not reflect the antifungal potential of the cyclotide class [2].

Biopesticide Development: Aphid Antifeedant Reference Standard

For insecticidal screening focused on Hemipteran pest management, Cycloviolacin O13 at 100 µM provides the only cyclotide-based reference that achieves complete and sustained aphid ingestion blockade (0% of M. persicae showing ingestion >10 minutes) [3]. This complete-antifeedant phenotype is not replicated by O2, O3, or O19 at equivalent concentrations, making O13 the standard for structure-activity relationship (SAR) studies aimed at engineering cyclotide variants with optimized insect deterrent properties [3]. The demonstrated interaction with aphid gustatory organs further supports its use in studying cyclotide–insect chemosensory mechanisms [3].

Membrane Interaction Studies: Calibrated Hemolytic Reference Point

Cycloviolacin O13 occupies a defined intermediate position on the cyclotide hemolytic activity spectrum, with 50% hemolysis at 1.0 µM—situated between the lower activity of O2 (35% at 1.0 µM) and higher activity cyclotides such as cycloviolacin H4 [4]. This calibrated hemolytic profile makes O13 a valuable titration standard for membrane interaction studies examining the correlation between hydrophobic patch surface area, net charge, and membrane-disruptive activity. The availability of both hemolytic data and primary sequence enables computational modeling of membrane–cyclotide interactions with a quantitatively characterized reference point [4].

Quote Request

Request a Quote for Cycloviolacin O13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.